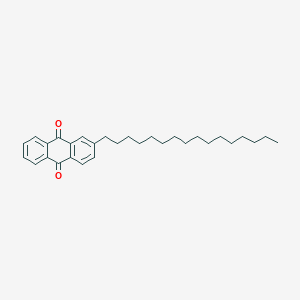
2-Hexadecylanthracene-9,10-dione
Description
2-Hexadecylanthracene-9,10-dione is an anthraquinone derivative featuring a hexadecyl (C₁₆H₃₃) chain at the 2-position of the anthracene-9,10-dione core. Anthraquinones are redox-active molecules widely studied for their electrochemical properties (e.g., in Li-ion batteries ), biological activities (e.g., anticancer effects ), and tunable solubility via functional group modifications .
Properties
CAS No. |
92415-27-5 |
|---|---|
Molecular Formula |
C30H40O2 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
2-hexadecylanthracene-9,10-dione |
InChI |
InChI=1S/C30H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-24-21-22-27-28(23-24)30(32)26-20-17-16-19-25(26)29(27)31/h16-17,19-23H,2-15,18H2,1H3 |
InChI Key |
YZELNYUINYRAJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexadecylanthracene-9,10-dione typically involves the substitution of anthracene at the 9 and 10 positions. One common method is the Friedel-Crafts acylation reaction, where anthracene reacts with hexadecyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the reactants in an inert solvent such as dichloromethane .
Industrial Production Methods: Industrial production of anthracene derivatives, including this compound, often involves large-scale Friedel-Crafts reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: 2-Hexadecylanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products:
Oxidation: Anthraquinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated anthracene derivatives
Scientific Research Applications
2-Hexadecylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Hexadecylanthracene-9,10-dione involves its interaction with molecular targets through its aromatic and hydrophobic properties. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can participate in redox reactions, generating reactive oxygen species (ROS) that can induce cellular damage .
Comparison with Similar Compounds
Comparison with Similar Anthraquinone Derivatives
Structural and Functional Group Variations
The biological and physicochemical properties of anthraquinones are highly dependent on substituents. Key analogs include:
Mitoxantrone (1,4-Dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione)
- Substituents: Hydroxyl (-OH) and aminoethylamino groups at positions 1,4,5,7.
- Applications : FDA-approved chemotherapeutic for breast cancer and leukemia, with lower cardiotoxicity than doxorubicin .
- Key Properties : Water-soluble due to polar substituents; intercalates DNA and inhibits topoisomerase II .
AQ-1,8-3E-OCH₃ and AQ-1,8-3E-OH
- Substituents : Methoxy (-OCH₃) vs. hydroxyl (-OH) at terminal positions of ethylene glycol chains.
- This highlights the role of substituent polarity in thermoresponsive behavior.
Emodin Derivatives (e.g., 1,3-Dimethoxy-5,8-dimethylanthracene-9,10-dione)
- Substituents : Methoxy (-OCH₃) and methyl (-CH₃) groups.
- Applications : Induces apoptosis in cancer cells via reactive oxygen species (ROS) generation and cell cycle arrest .
2-Hydroxymethylanthraquinone
Research Findings and Mechanistic Insights
- Substituent Effects on Bioactivity: Polar groups (e.g., -OH in mitoxantrone) enhance DNA binding and therapeutic efficacy, while nonpolar groups (e.g., hexadecyl) may improve lipid bilayer penetration .
- Electrochemical Applications : Anthracene-9,10-dione derivatives serve as Li-ion battery cathodes due to redox-active carbonyl groups. Functionalization (e.g., alkylation) can stabilize charge-discharge cycles .
- Contradictory Behaviors : Despite structural similarities, AQ-1,8-3E-OCH₃ and AQ-1,8-3E-OH exhibit divergent thermoresponsive properties, emphasizing the need for empirical testing of substituent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


